Manzamine A

Catalog No.
S534539
CAS No.
104196-68-1
M.F
C36H44N4O
M. Wt
548.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manzamine A

CAS Number

104196-68-1

Product Name

Manzamine A

IUPAC Name

(2R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

Molecular Formula

C36H44N4O

Molecular Weight

548.8 g/mol

InChI

InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/t26?,30?,34?,35-,36-/m0/s1

InChI Key

FUCSLKWLLSEMDQ-AWTNBHCRSA-N

SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Solubility

Soluble in DMSO

Synonyms

Keramamine A; Manzamine A;

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Isomeric SMILES

C1CCN2CCC3C(=C[C@@](CCC=CC1)(C4[C@]3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Description

The exact mass of the compound Manzamine A is 548.3515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of Glycogen Synthase Kinase 3 (GSK-3)

Manzamine A has been shown to inhibit Glycogen Synthase Kinase 3 (GSK-3), an enzyme involved in regulating various cellular processes, including metabolism, cell survival, and neuroprotection. Studies have demonstrated its ability to bind to the ATP-binding pocket of GSK-3, thereby blocking its activity [1]. This property makes Manzamine A a valuable research tool for investigating the role of GSK-3 in different diseases.

[1] Glycogen Synthase Kinases—Advances in Research and Application: "researchers concluded: “Moreover, results allowed determining binding sites of different GSK-3 ATP noncompetitive inhibitors, such as manzamine A”"()

Manzamine A is a marine alkaloid derived from the sponges of the genus Haliclona. It belongs to a unique class of compounds known as manzamines, which are characterized by their complex heterocyclic structures. The molecular formula for Manzamine A is C₁₅H₁₈N₂O, and it features a distinctive 15-membered ring system that contributes to its structural complexity and biological activity. This compound has garnered significant attention due to its diverse pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities .

Manzamine A's diverse biological activities are attributed to its interaction with various cellular processes. One key mechanism involves its inhibition of specific enzymes, such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK-5) []. GSK-3β and CDK-5 play crucial roles in cell growth, proliferation, and survival. By inhibiting these enzymes, Manzamine A can potentially disrupt cancer cell growth [].

Manzamine A also disrupts cellular processes like autophagy, a vital mechanism for degrading and recycling cellular components []. This disruption may contribute to its anti-cancer properties []. Additionally, Manzamine A has been shown to lower cholesterol levels and inhibit the formation of atherosclerotic plaques, suggesting potential applications in cardiovascular disease management.

That facilitate its synthesis and modification. Key reactions involved in its total synthesis include:

  • Diels-Alder Reaction: This stereoselective reaction is crucial for constructing the compound's complex ring structure .
  • Johnson-Claisen Rearrangement: This reaction is utilized to rearrange carbon skeletons, contributing to the formation of the tricyclic core of Manzamine A .
  • Enolate Alkylation: This method allows for the introduction of alkyl groups into the compound's structure, enhancing its biological activity .
  • Intramolecular Dipolar Cycloaddition: This reaction plays a significant role in forming the 15-membered ring through a stereoselective process .

These reactions highlight the intricate synthetic pathways required to produce Manzamine A and its derivatives.

Manzamine A exhibits a wide array of biological activities that make it a subject of interest in pharmacological research:

  • Anticancer Activity: Studies have demonstrated that Manzamine A can inhibit the growth of various cancer cell lines, showing potential as an anticancer agent .
  • Antimalarial Properties: The compound has shown efficacy against malaria parasites, indicating its potential as an antimalarial drug .
  • Anti-inflammatory Effects: Manzamine A has been reported to reduce inflammation in various models, suggesting therapeutic applications in inflammatory diseases .
  • Antibacterial and Antiviral Activities: Additionally, it has demonstrated activity against bacterial strains and viruses, including HIV-1 .

These diverse biological properties underscore the significance of Manzamine A in drug discovery and development.

The synthesis of Manzamine A has been achieved through several methods, primarily focusing on total synthesis from simpler precursors. Notable synthetic routes include:

  • Total Synthesis via Stereoselective Diels-Alder Reaction: This method involves constructing the core structure through a series of stereoselective reactions, culminating in the formation of Manzamine A from optically active butenolides .
  • Efficient Synthetic Routes: Recent developments have emphasized more efficient synthetic pathways that minimize steps while maximizing yield, often utilizing novel rearrangements and cycloadditions .

These methods reflect ongoing efforts to optimize the synthesis of Manzamine A for research and potential therapeutic applications.

Due to its potent biological activities, Manzamine A has several potential applications:

  • Pharmaceutical Development: Its anticancer and antimalarial properties make it a candidate for drug development targeting these diseases.
  • Research Tool: As a biologically active compound, it serves as a valuable tool in biochemical research for understanding disease mechanisms and testing new therapeutic strategies.
  • Natural Product Chemistry: The study of Manzamine A contributes to the broader field of natural product chemistry, providing insights into marine-derived compounds with medicinal properties.

Interaction studies involving Manzamine A have focused on its mechanisms of action and interactions with biological targets:

  • Cellular Mechanisms: Research has indicated that Manzamine A may induce apoptosis in cancer cells through various signaling pathways, including those related to cell cycle regulation and apoptosis .
  • Synergistic Effects: Studies exploring combinations with other therapeutic agents suggest potential synergistic effects that could enhance efficacy against resistant strains of pathogens or cancer cells.

These studies are critical for understanding how Manzamine A can be effectively utilized in clinical settings.

Manzamine A shares structural similarities with several other compounds derived from marine sources. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Ircinal ASimilar tricyclic coreAnticancer and antimicrobial properties
Ircinol ARelated β-carboline structureAntiviral and anti-inflammatory effects
Manzamine BVariation in substituentsAntimalarial activity

Uniqueness of Manzamine A

What sets Manzamine A apart from these similar compounds is its specific combination of structural features and diverse biological activities. Its unique 15-membered ring system contributes to its distinct pharmacological profile, making it particularly promising for further research and development in medicinal chemistry.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

548.35151204 g/mol

Monoisotopic Mass

548.35151204 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Manzamine A

Dates

Modify: 2024-04-14
1: Pathak RB, Dobson BC, Ghosh N, Ageel KA, Alshawish MR, Saruengkhanphasit R, Coldham I. Synthesis of the tricyclic core of manzamine A. Org Biomol Chem. 2015 Mar 21;13(11):3331-40. doi: 10.1039/c4ob02582b. PubMed PMID: 25647730.
2: Kallifatidis G, Hoepfner D, Jaeg T, Guzmán EA, Wright AE. The marine natural product manzamine A targets vacuolar ATPases and inhibits autophagy in pancreatic cancer cells. Mar Drugs. 2013 Sep 17;11(9):3500-16. doi: 10.3390/md11093500. Erratum in: Mar Drugs. 2014;12(4):2305-7. PubMed PMID: 24048269; PubMed Central PMCID: PMC3806460.
3: Furusato A, Kato H, Nehira T, Eguchi K, Kawabata T, Fujiwara Y, Losung F, Mangindaan RE, de Voogd NJ, Takeya M, Yokosawa H, Tsukamoto S. Acanthomanzamines A-E with new manzamine frameworks from the marine sponge Acanthostrongylophora ingens. Org Lett. 2014 Aug 1;16(15):3888-91. doi: 10.1021/ol5015569. Epub 2014 Jun 26. PubMed PMID: 24967948.
4: Eguchi K, Fujiwara Y, Hayashida A, Horlad H, Kato H, Rotinsulu H, Losung F, Mangindaan RE, de Voogd NJ, Takeya M, Tsukamoto S. Manzamine A, a marine-derived alkaloid, inhibits accumulation of cholesterol ester in macrophages and suppresses hyperlipidemia and atherosclerosis in vivo. Bioorg Med Chem. 2013 Jul 1;21(13):3831-8. doi: 10.1016/j.bmc.2013.04.025. Epub 2013 Apr 21. PubMed PMID: 23665143.
5: Kubota T, Kamijyo Y, Takahashi-Nakaguchi A, Fromont J, Gonoi T, Kobayashi J. Zamamiphidin A, a new manzamine related alkaloid from an Okinawan marine sponge Amphimedon sp. Org Lett. 2013 Feb 1;15(3):610-2. doi: 10.1021/ol3034274. Epub 2013 Jan 23. PubMed PMID: 23343122.
6: Jakubec P, Hawkins A, Felzmann W, Dixon DJ. Total synthesis of manzamine A and related alkaloids. J Am Chem Soc. 2012 Oct 24;134(42):17482-5. doi: 10.1021/ja308826x. Epub 2012 Oct 16. PubMed PMID: 23039372.
7: Palem JR, Bedadala GR, El Sayed KA, Hsia SC. Manzamine A as a novel inhibitor of herpes simplex virus type-1 replication in cultured corneal cells. Planta Med. 2011 Jan;77(1):46-51. doi: 10.1055/s-0030-1250093. Epub 2010 Jul 19. PubMed PMID: 20645244.
8: Radwan M, Hanora A, Khalifa S, Abou-El-Ela SH. Manzamines: a potential for novel cures. Cell Cycle. 2012 May 1;11(9):1765-72. doi: 10.4161/cc.20135. Epub 2012 May 1. Review. PubMed PMID: 22510565.
9: Shulga DA, Osolodkin DI, Palyulin VA, Zefirov NS. Simulation of intramolecular hydrogen bond dynamics in manzamine A as a sensitive test for charge distribution quality. Nat Prod Commun. 2012 Mar;7(3):295-9. PubMed PMID: 22545399.
10: Guzmán EA, Johnson JD, Linley PA, Gunasekera SE, Wright AE. A novel activity from an old compound: Manzamine A reduces the metastatic potential of AsPC-1 pancreatic cancer cells and sensitizes them to TRAIL-induced apoptosis. Invest New Drugs. 2011 Oct;29(5):777-85. doi: 10.1007/s10637-010-9422-6. Epub 2010 Mar 30. PubMed PMID: 20352293; PubMed Central PMCID: PMC3085053.
11: Waters AL, Peraud O, Kasanah N, Sims JW, Kothalawala N, Anderson MA, Abbas SH, Rao KV, Jupally VR, Kelly M, Dass A, Hill RT, Hamann MT. An analysis of the sponge Acanthostrongylophora igens' microbiome yields an actinomycete that produces the natural product manzamine A. Front Mar Sci. 2014 Oct;1. pii: 54. Epub 2014 Oct 17. PubMed PMID: 27785452; PubMed Central PMCID: PMC5076551.
12: El-Desoky AH, Kato H, Eguchi K, Kawabata T, Fujiwara Y, Losung F, Mangindaan RE, de Voogd NJ, Takeya M, Yokosawa H, Tsukamoto S. Acantholactam and pre-neo-kauluamine, manzamine-related alkaloids from the Indonesian marine sponge Acanthostrongylophora ingens. J Nat Prod. 2014 Jun 27;77(6):1536-40. doi: 10.1021/np500290a. Epub 2014 Jun 5. PubMed PMID: 24902064.
13: Zhang B, Higuchi R, Miyamoto T, Van Soest RW. Neuritogenic activity-guided isolation of a free base form manzamine A from a marine sponge, Acanthostrongylophora aff. ingens (Thiele, 1899). Chem Pharm Bull (Tokyo). 2008 Jun;56(6):866-9. PubMed PMID: 18520099.
14: Samoylenko V, Khan SI, Jacoba MR, Tekwani BL, Walker LA, Hufford CD, Muhammad I. Bioactive (+)-manzamine A and (+)-8-hydroxymanzamine A tertiary bases and salts from Acanthostrongylophora ingens and their preparations. Nat Prod Commun. 2009 Feb;4(2):185-92. PubMed PMID: 19370920; PubMed Central PMCID: PMC3709442.
15: Herdemann M, Al-Mourabit A, Martin MT, Marazano C. From a biogenetic scenario to a synthesis of the ABC ring of manzamine A. J Org Chem. 2002 Mar 22;67(6):1890-7. PubMed PMID: 11895407.
16: Winkler JD, Londregan AT, Hamann MT. Antimalarial activity of a new family of analogues of manzamine A. Org Lett. 2006 Jun 8;8(12):2591-4. PubMed PMID: 16737321; PubMed Central PMCID: PMC4918909.
17: Ibrahim MA, Shilabin AG, Prasanna S, Jacob M, Khan SI, Doerksen RJ, Hamann MT. 2-N-Methyl modifications and SAR studies of manzamine A. Bioorg Med Chem. 2008 Jul 15;16(14):6702-6. doi: 10.1016/j.bmc.2008.05.079. Epub 2008 Jun 5. PubMed PMID: 18595720; PubMed Central PMCID: PMC2547340.
18: Toma T, Kita Y, Fukuyama T. Total synthesis of (+)-manzamine A. J Am Chem Soc. 2010 Aug 4;132(30):10233-5. doi: 10.1021/ja103721s. PubMed PMID: 20662499.
19: Sayed KA, Khalil AA, Yousaf M, Labadie G, Kumar GM, Franzblau SG, Mayer AM, Avery MA, Hamann MT. Semisynthetic studies on the manzamine alkaloids. J Nat Prod. 2008 Mar;71(3):300-8. doi: 10.1021/np0703702. Epub 2008 Jan 17. PubMed PMID: 18198837; PubMed Central PMCID: PMC4895205.
20: Rao KV, Donia MS, Peng J, Garcia-Palomero E, Alonso D, Martinez A, Medina M, Franzblau SG, Tekwani BL, Khan SI, Wahyuono S, Willett KL, Hamann MT. Manzamine B and E and ircinal A related alkaloids from an Indonesian Acanthostrongylophora sponge and their activity against infectious, tropical parasitic, and Alzheimer's diseases. J Nat Prod. 2006 Jul;69(7):1034-40. PubMed PMID: 16872140; PubMed Central PMCID: PMC4917200.

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